7-Methyloctanol-d7
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Overview
Description
7-Methyloctanol-d7 is a deuterated analog of 7-Methyloctanol, an organic compound with the molecular formula C9H13D7O. It is a primary alcohol where the octane chain is substituted by a methyl group at position 7 and a hydroxy group at position 1. This compound is often used in scientific research, particularly in the synthesis of labeled compounds for various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Methyloctanol-d7 is typically synthesized through chemical synthesis methods. One common approach involves the deuteration of 7-Methyloctanol. The process includes the following steps:
Deuteration of 7-Methyloctanol: This involves the replacement of hydrogen atoms with deuterium atoms. The reaction is usually carried out in the presence of a deuterating agent such as deuterium gas (D2) or deuterated solvents.
Purification: The resulting product is purified using techniques like distillation or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of 7-Methyloctanol are subjected to deuteration using industrial-scale reactors.
Purification and Quality Control: The product is then purified and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyloctanol-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 7-Methyloctanal or 7-Methyloctanoic acid.
Reduction: Formation of 7-Methyloctane.
Substitution: Formation of 7-Methyloctyl ethers or esters.
Scientific Research Applications
7-Methyloctanol-d7 is widely used in scientific research, including:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of alcohol metabolism.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the synthesis of labeled compounds for quality control and analytical purposes.
Mechanism of Action
The mechanism of action of 7-Methyloctanol-d7 involves its incorporation into various biochemical pathways where it acts as a labeled analog. The deuterium atoms in the compound allow researchers to trace its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism and action .
Comparison with Similar Compounds
Similar Compounds
7-Methyloctanol: The non-deuterated analog of 7-Methyloctanol-d7.
7-Methyloctane: The fully reduced form of 7-Methyloctanol.
7-Methyloctanal: The oxidized form of 7-Methyloctanol.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable for research applications involving isotopic labeling. This allows for precise tracking and analysis of its behavior in various chemical and biological systems, providing insights that are not possible with non-labeled compounds .
Properties
CAS No. |
1794753-02-8 |
---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
151.301 |
IUPAC Name |
7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octan-1-ol |
InChI |
InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3/i1D3,2D3,9D |
InChI Key |
QDTDKYHPHANITQ-SCENNGIESA-N |
SMILES |
CC(C)CCCCCCO |
Synonyms |
7-Methyl-1-octanol-d7; |
Origin of Product |
United States |
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